molecular formula C13H14O4 B14718208 1H-Indene-1,3(2H)-dione, 2,2-diethoxy- CAS No. 20847-51-2

1H-Indene-1,3(2H)-dione, 2,2-diethoxy-

Cat. No.: B14718208
CAS No.: 20847-51-2
M. Wt: 234.25 g/mol
InChI Key: ZLCGIPHRDDDYKF-UHFFFAOYSA-N
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Description

1H-Indene-1,3(2H)-dione, 2,2-diethoxy- is a chemical compound with a unique structure that includes an indene backbone and two ethoxy groups

Preparation Methods

The synthesis of 1H-Indene-1,3(2H)-dione, 2,2-diethoxy- can be achieved through several synthetic routes. One common method involves the reaction of indene derivatives with ethoxy reagents under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production.

Chemical Reactions Analysis

1H-Indene-1,3(2H)-dione, 2,2-diethoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indene-1,3(2H)-dione, 2,2-diethoxy- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Indene-1,3(2H)-dione, 2,2-diethoxy- involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its use, such as its role in a chemical reaction or its biological activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

1H-Indene-1,3(2H)-dione, 2,2-diethoxy- can be compared with other similar compounds, such as:

  • 1H-Indene, 1,3-dimethyl-
  • 5,6-Dichloro-2,3-dihydro-1H-inden-1-one

These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of 1H-Indene-1,3(2H)-dione, 2,2-diethoxy- lies in its specific functional groups and the resulting chemical properties and applications.

Properties

CAS No.

20847-51-2

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

2,2-diethoxyindene-1,3-dione

InChI

InChI=1S/C13H14O4/c1-3-16-13(17-4-2)11(14)9-7-5-6-8-10(9)12(13)15/h5-8H,3-4H2,1-2H3

InChI Key

ZLCGIPHRDDDYKF-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C(=O)C2=CC=CC=C2C1=O)OCC

Origin of Product

United States

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